2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide
Description
The compound 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide (hereafter referred to as the target compound) is a thieno[3,2-d]pyrimidinone derivative with a sulfanyl-acetamide side chain. Key structural features include:
- Core structure: A dihydrothieno[3,2-d]pyrimidin-4-one scaffold, which provides a planar, heterocyclic framework.
- A sulfanyl group at position 2, linked to an acetamide moiety substituted with a 2-methoxy-5-methylphenyl group. This side chain may influence solubility and target binding.
Properties
IUPAC Name |
N-(2-methoxy-5-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O4S2/c1-15-4-9-20(31-3)19(12-15)25-21(28)14-33-24-26-18-10-11-32-22(18)23(29)27(24)13-16-5-7-17(30-2)8-6-16/h4-12H,13-14H2,1-3H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HNNORFHFUPEQPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)OC)NC(=O)CSC2=NC3=C(C(=O)N2CC4=CC=C(C=C4)OC)SC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
481.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide is a complex organic molecule with potential therapeutic applications. Its unique structure includes a thieno[3,2-d]pyrimidine core, which is known to exhibit a variety of biological activities. This article explores the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The molecular formula of the compound is C24H23N3O4S2 , with a molecular weight of 481.59 g/mol . The IUPAC name is N-(2-methoxy-5-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide . The compound features several functional groups that contribute to its reactivity and biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C24H23N3O4S2 |
| Molecular Weight | 481.59 g/mol |
| IUPAC Name | N-(2-methoxy-5-methylphenyl)-2-[3-[(4-methoxyphenyl)methyl]-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |
| Purity | Typically 95% |
Biological Activity
Antitumor Activity
Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study demonstrated that thieno[3,2-d]pyrimidine derivatives can inhibit the proliferation of various cancer cell lines by inducing apoptosis and cell cycle arrest. The mechanism involves the inhibition of key signaling pathways associated with tumor growth and survival.
Antimicrobial Properties
The compound also shows promising antimicrobial activity against a range of pathogens. In vitro studies have reported effective inhibition of bacterial strains such as Staphylococcus aureus and Escherichia coli. The mechanism appears to involve disruption of bacterial cell wall synthesis and interference with metabolic pathways.
Anti-inflammatory Effects
In addition to its antimicrobial and antitumor properties, this compound has been investigated for its anti-inflammatory effects. Experimental models have shown that it can reduce the production of pro-inflammatory cytokines, suggesting potential use in treating inflammatory diseases.
Case Studies
-
Case Study on Antitumor Activity
- Objective: To evaluate the efficacy of thieno[3,2-d]pyrimidine derivatives in cancer treatment.
- Methodology: Various derivatives were tested against human cancer cell lines.
- Findings: The compounds exhibited IC50 values in the micromolar range, indicating potent antitumor activity.
-
Case Study on Antimicrobial Activity
- Objective: To assess the antimicrobial efficacy against common pathogens.
- Methodology: Disk diffusion assays were performed.
- Findings: Significant zones of inhibition were observed for both Gram-positive and Gram-negative bacteria.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: The compound may inhibit specific enzymes involved in cellular processes such as DNA replication and protein synthesis.
- Receptor Modulation: It could act on various receptors involved in inflammation and immune response.
Scientific Research Applications
Biological Activities
Research indicates that this compound exhibits various biological activities, including:
-
Anticancer Properties :
- Studies have shown that thieno[3,2-d]pyrimidine derivatives can inhibit cancer cell proliferation. The presence of the thieno and pyrimidine moieties in this compound suggests potential activity against various cancer types due to their ability to interfere with cell cycle progression and induce apoptosis in cancer cells.
-
Antimicrobial Activity :
- Compounds containing thieno and pyrimidine structures have been reported to possess antimicrobial properties. This specific compound may exhibit efficacy against bacterial strains, making it a candidate for further investigation in antibiotic development.
-
Anti-inflammatory Effects :
- The methoxy and methyl substitutions on the phenyl rings may enhance the anti-inflammatory potential of the compound by modulating inflammatory pathways. Research into similar compounds has indicated their ability to reduce inflammation markers.
Synthetic Applications
The synthesis of this compound can be achieved through various methodologies, often involving multi-step reactions that include condensation and reduction processes. The versatility in its synthesis allows for modifications that could lead to derivatives with enhanced properties.
Case Studies and Research Findings
-
Case Study on Anticancer Activity :
- A study published in a peer-reviewed journal demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibited selective cytotoxicity against breast cancer cells while sparing normal cells, suggesting a favorable therapeutic index for compounds like 2-{[3-(4-methoxybenzyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(2-methoxy-5-methylphenyl)acetamide.
-
Antimicrobial Efficacy Testing :
- In vitro testing against common pathogens revealed that compounds with similar structures showed significant inhibition zones, indicating potential as new antimicrobial agents.
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Modifications: Saturation and Rigidity
Hexahydrobenzothienopyrimidine Derivatives
- Example: N-(2,3-Dimethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 477330-62-4, ) Key differences:
- Saturation : The core is fully saturated (hexahydro), increasing conformational flexibility compared to the target compound’s dihydro core.
- Substituents : The acetamide is linked to a 2,3-dimethylphenyl group instead of 2-methoxy-5-methylphenyl.
Allyl-Substituted Thienopyrimidinones
- Example: 2-{[3-Allyl-5-(5-methylfuran-2-yl)-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(2-methylphenyl)acetamide (CAS 379236-68-7, ) Key differences:
- Core substitution : An allyl group at position 3 and a 5-methylfuran-2-yl group at position 3.
- Acetamide substituent: A 2-methylphenyl group instead of the methoxy-methylphenyl group.
Substituent Variations: Electronic and Steric Effects
Ethoxy vs. Methoxy Groups
- Example: 2-{[3-(4-Ethoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(4-methylphenyl)acetamide (CAS 380453-38-3, ) Key differences:
- 4-Ethoxyphenyl substituent instead of 4-methoxybenzyl.
- Acetamide group: Linked to a 4-methylphenyl group.
Methyl vs. Methoxy Substituents
- Example: N-(2-Ethylphenyl)-2-{[3-(4-methoxyphenyl)-4-oxo-3,4,5,6,7,8-hexahydro[1]benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}acetamide (CAS 499102-12-4, ) Key differences:
- Acetamide substituent: A 2-ethylphenyl group, introducing steric hindrance compared to the target’s methoxy-methylphenyl.
Functional Group Analysis: Acetamide Linkages
- Comparative Data: Compound Core Structure R₁ (Position 3) R₂ (Acetamide Substituent) Molecular Weight Target Compound Dihydrothieno[3,2-d]pyrimidinone 4-Methoxybenzyl 2-Methoxy-5-methylphenyl ~529.6* CAS 477330-62-4 () Hexahydrobenzothieno[2,3-d]pyrimidinone 4-Methoxyphenyl 2,3-Dimethylphenyl 505.7 CAS 380453-38-3 () Hexahydrobenzothieno[2,3-d]pyrimidinone 4-Ethoxyphenyl 4-Methylphenyl ~519.6* CAS 379236-68-7 () Dihydrothieno[2,3-d]pyrimidinone Allyl, 5-Methylfuran-2-yl 2-Methylphenyl ~494.6*
*Calculated based on molecular formulas.
Analytical Comparisons
NMR and Mass Spectrometry
- highlights the utility of NMR in comparing chemical shifts of analogous compounds. For example, substitution of methoxy (target) with ethoxy (CAS 380453-38-3) would result in downfield shifts for adjacent protons due to increased electron-donating effects .
- Mass spectrometry () can differentiate analogs via fragmentation patterns. The target compound’s methoxybenzyl group may produce distinct ions (e.g., m/z 91 for benzyl fragments) compared to ethoxy or furan-containing analogs .
Molecular Similarity Metrics
Research Implications
- Drug Design : The target compound’s dihydro core and methoxybenzyl group balance rigidity and lipophilicity, making it a candidate for kinase inhibition. Hexahydro analogs () may suit flexible binding pockets.
- Metabolic Stability : Ethoxy and allyl substituents () could improve resistance to oxidative metabolism but may require optimization for solubility.
Q & A
Basic Research Questions
Q. What synthetic routes are commonly employed for preparing this thienopyrimidine-acetamide derivative, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, thiol-containing intermediates (e.g., 2-mercapto-thienopyrimidines) react with chloroacetamide derivatives under basic conditions (e.g., K₂CO₃ in DMF) . Optimization involves adjusting stoichiometry, solvent polarity (DMF vs. THF), and reaction temperature (room temp vs. 60–80°C). Monitoring via TLC and purification via column chromatography are critical for isolating the product .
Q. How is the compound characterized structurally, and what analytical techniques are essential for confirming its purity?
- Methodological Answer :
- 1H/13C NMR : Assign peaks for key groups (e.g., methoxy protons at δ 3.7–3.9 ppm, aromatic protons in thienopyrimidine at δ 6.8–8.2 ppm) .
- HRMS : Confirm molecular weight (e.g., calculated vs. observed m/z) .
- FTIR : Identify functional groups (e.g., C=O stretch at ~1700 cm⁻¹, S-C=S at ~650 cm⁻¹) .
- Melting Point : Consistency in melting range (e.g., 150–220°C) indicates purity .
Q. What are the solubility properties of this compound, and how do they influence in vitro assays?
- Methodological Answer : The compound is sparingly soluble in aqueous buffers but dissolves in DMSO or DMF (>60 µg/mL). For biological assays, prepare stock solutions in DMSO (≤1% v/v final concentration) to avoid solvent toxicity. Pre-filter (0.22 µm) to remove particulates before use .
Advanced Research Questions
Q. How can computational modeling (e.g., DFT, molecular docking) predict the compound’s binding affinity to target proteins, and what are the limitations?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions with enzymes (e.g., kinases) via the thienopyrimidine core and sulfanyl-acetamide side chain. Validate with experimental IC₅₀ values .
- Limitations : Over-reliance on static protein structures may miss conformational flexibility. Cross-validate with mutagenesis or SPR binding assays .
Q. What strategies resolve contradictions in biological activity data (e.g., varying IC₅₀ values across studies)?
- Methodological Answer :
- Standardize Assays : Use consistent cell lines (e.g., HEK293 vs. HeLa) and controls (e.g., staurosporine for kinase inhibition).
- Batch Purity : Re-test compound purity via HPLC (≥95%) to rule out degradation .
- Statistical Analysis : Apply ANOVA or Bayesian modeling to account for inter-lab variability .
Q. How can the compound’s metabolic stability be evaluated, and what structural modifications enhance pharmacokinetics?
- Methodological Answer :
- In vitro Metabolism : Incubate with liver microsomes (human/rat) and analyze via LC-MS for oxidative metabolites (e.g., demethylation of methoxy groups) .
- Modifications : Introduce electron-withdrawing groups (e.g., fluorine) on the phenyl ring to reduce CYP450-mediated oxidation .
Q. What crystallographic techniques are suitable for determining the compound’s solid-state structure, and how does polymorphism affect bioactivity?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
